molecular formula C12H9NO3 B1370847 4-(Pyrid-2-yloxy)benzoic acid CAS No. 51363-00-9

4-(Pyrid-2-yloxy)benzoic acid

Cat. No. B1370847
CAS RN: 51363-00-9
M. Wt: 215.2 g/mol
InChI Key: GKSKQZLHPWBLJL-UHFFFAOYSA-N
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Description

4-(Pyrid-2-yloxy)benzoic acid is an organic compound with the molecular formula C12H9NO3 and a molecular weight of 215.21 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 4-(Pyrid-2-yloxy)benzoic acid involves the reaction of 4-(pyridin-2-yloxy)benzoic acid ethyl ester with sodium hydroxide, ethanol, and water at 20 degrees Celsius for 3 hours .


Molecular Structure Analysis

The InChI code for 4-(Pyrid-2-yloxy)benzoic acid is 1S/C12H9NO3/c14-12(15)9-4-6-10(7-5-9)16-11-3-1-2-8-13-11/h1-8H,(H,14,15) .


Chemical Reactions Analysis

Carboxylic acids like 4-(Pyrid-2-yloxy)benzoic acid can undergo a variety of reactions. For example, they can be converted into esters through an acid-catalyzed nucleophilic acyl substitution reaction with an alcohol, a process called the Fischer esterification reaction .


Physical And Chemical Properties Analysis

4-(Pyrid-2-yloxy)benzoic acid has a melting point of 174-175 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

  • Materials Research and Pharmaceutical Applications

    • Field : Materials Science
    • Application Summary : Benzoic acid (BA) derivatives are extensively employed in co-crystal engineering for materials research and pharmaceutical applications . The presence of non-bonded interactions that come into play because of various functional groups in these materials is discussed .
    • Methods and Procedures : The study involves density functional theory calculations and Raman spectroscopic studies at ambient conditions and slightly elevated pressures .
    • Results : The introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted BA systems . Among the functional groups, the OH and COOH substituted compounds are widely researched towards understanding several inter- and even intra-molecular interactions .
  • Alleviating Allelopathy in Soybean Cultivation

    • Field : Soil Science and Plant Nutrition
    • Application Summary : Biochar has been proven to improve soil quality, which can potentially reduce the formation of allelochemicals by plants, alleviating allelopathy . In this study, the formation of an allelochemical substance benzoic acid (BA), the growth indicators, and root lipid peroxidation of soybean were investigated under the influence of biochar application in soils through pot experiments .
    • Methods and Procedures : The study involved pot experiments to investigate the formation of benzoic acid, the growth indicators, and root lipid peroxidation of soybean under the influence of biochar application in soils .
    • Results : A reduced BA content was observed in the soils after biochar application, and sorption and degradation of BA by biochar could not explain this change . BA contents inside and outside the soybean root also decreased after the addition of biochar, indicating a significant reduction in BA formation by the plant .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

4-pyridin-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-12(15)9-4-6-10(7-5-9)16-11-3-1-2-8-13-11/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSKQZLHPWBLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624035
Record name 4-[(Pyridin-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrid-2-yloxy)benzoic acid

CAS RN

51363-00-9
Record name 4-[(Pyridin-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-(4-Ethoxycarbonylphenoxy)pyridine (2.43 g, 9.99 mmol), 90 mL of ethanol and 50 mL of 1 mol/L aqueous solution of sodium hydroxide were mixed and the mixture was stirred for 3 hours at room temperature. The reaction mixture was concentrated and the residue was brought to pH3 to 4 with dilute hydrochloric acid. The precipitates produced were filtered, washed with water, and then dried to obtain 2.07 g (96%) of the title compound as colorless powder.
Quantity
2.43 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

A mixture of 44b (430 mg, 1.87 mmol), LiOH (180 mg, 7.5 mmol), THF (3 mL), MeOH (3 mL), and H2O (3 mL) was stirred at room temperature for 4 h. Then the reaction mixture was acidified with 15% citric acid (10 mL). The mixture was extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4, and concentrated to give 44c (350 mg).
Name
Quantity
430 mg
Type
reactant
Reaction Step One
Name
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods III

Procedure details

To a solution of benzyl 4-(pyridin-2-yloxy)benzoate (24.8 g, 81.5 mmol) in ethanol (300 ml) was added 10% palladium/carbon (containing water by 50%) (2.0 g), and the mixture was stirred overnight under a hydrogen stream at 80° C. The reaction solution was filtered with celite and the filtrate was concentrated. The residue was recrystallized from ethanol to give the objective substance (14.1 g, 80%).
Name
benzyl 4-(pyridin-2-yloxy)benzoate
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

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